molecular formula C17H19FN2O4S B2565455 N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(2-fluorophenoxy)acetamide CAS No. 1206994-46-8

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2565455
CAS No.: 1206994-46-8
M. Wt: 366.41
InChI Key: NUPVLPJVMJHFFN-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a thiazolidine ring, a cyclohexyl group, and a fluorophenoxy acetamide moiety. Its unique configuration suggests potential utility in medicinal chemistry, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of cysteine or its derivatives with carbonyl compounds under acidic or basic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction or through the use of cyclohexyl halides in nucleophilic substitution reactions.

    Fluorophenoxy Acetamide Synthesis: The fluorophenoxy acetamide moiety can be synthesized by reacting 2-fluorophenol with chloroacetyl chloride, followed by amination with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the thiazolidine ring, potentially converting them to alcohols.

    Substitution: The aromatic fluorine in the fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenoxyacetamides.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(2-fluorophenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may serve as a probe to study enzyme interactions, particularly those involving thiazolidine-containing substrates. It can also be used in the development of biochemical assays.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(2-fluorophenoxy)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The thiazolidine ring can mimic natural substrates, allowing the compound to inhibit enzyme activity. The fluorophenoxy group may enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.

    Cyclohexylamines: Compounds with a cyclohexyl group that exhibit various biological activities.

    Fluorophenoxy Acetamides: Similar compounds with fluorophenoxy groups used in medicinal chemistry.

Uniqueness

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(2-fluorophenoxy)acetamide is unique due to its combination of a thiazolidine ring, a cyclohexyl group, and a fluorophenoxy acetamide moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S/c18-11-5-1-4-8-14(11)24-9-15(21)19-12-6-2-3-7-13(12)20-16(22)10-25-17(20)23/h1,4-5,8,12-13H,2-3,6-7,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPVLPJVMJHFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)COC2=CC=CC=C2F)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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